molecular formula C9H16BrNO B12118076 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

Cat. No.: B12118076
M. Wt: 234.13 g/mol
InChI Key: VGZLPEOTUFDULI-UHFFFAOYSA-N
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Description

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a bromoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexanone and 2-bromoethylamine.

    Reaction Steps:

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

  • Oxidation and Reduction

      Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

      Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

      Reagents: Common oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride.

  • Addition Reactions

      Michael Addition: The compound can participate in Michael addition reactions with electron-deficient alkenes.

      Conditions: Typically carried out in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while reduction of the carbonyl group yields a cyclohexanol derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one serves as a versatile intermediate for the preparation of various complex molecules. Its ability to undergo multiple types of reactions makes it valuable for constructing diverse chemical architectures.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(((2-Chloroethyl)amino)methyl)cyclohexan-1-one: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    2-(((2-Iodoethyl)amino)methyl)cyclohexan-1-one: Similar structure but with an iodoethyl group.

    2-(((2-Hydroxyethyl)amino)methyl)cyclohexan-1-one: Similar structure but with a hydroxyethyl group.

Uniqueness

The presence of the bromoethyl group in 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one imparts unique reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

2-[(2-bromoethylamino)methyl]cyclohexan-1-one

InChI

InChI=1S/C9H16BrNO/c10-5-6-11-7-8-3-1-2-4-9(8)12/h8,11H,1-7H2

InChI Key

VGZLPEOTUFDULI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CNCCBr

Origin of Product

United States

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